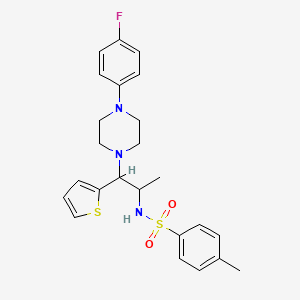
N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H28FN3O2S2 and its molecular weight is 473.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide, a compound characterized by its complex structure, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is C26H30FN3O2S with a molecular weight of 467.6 g/mol. The structure includes a piperazine moiety, a thiophene ring, and a sulfonamide group, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown efficacy against various bacterial strains. In a study evaluating related piperazine compounds, several derivatives demonstrated low micromolar inhibitory concentrations against Agaricus bisporus tyrosinase, suggesting potential antimicrobial effects through enzyme inhibition .
Antimelanogenic Effects
Compounds featuring the 4-fluorobenzylpiperazine fragment have been reported to possess antimelanogenic effects. These compounds inhibit tyrosinase activity, which is crucial for melanin synthesis in melanocytes. The inhibition mechanism involves competitive binding to the active site of the enzyme, leading to reduced melanin production in vitro .
Anti-Virulence Activity
Research has highlighted the anti-virulence properties of similar piperazine-based compounds against Mycobacterium tuberculosis. Specifically, these compounds inhibit protein tyrosine phosphatase B (PtpB), disrupting critical signaling pathways in macrophages and thereby attenuating bacterial virulence .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds similar to this sulfonamide have been shown to act as competitive inhibitors of tyrosinase and other enzymes involved in critical metabolic pathways.
- Signal Transduction Interference : By inhibiting PtpB, these compounds interfere with signal transduction in immune cells, which may enhance host defense mechanisms against infections.
- Antioxidant Properties : Some studies suggest that piperazine derivatives may exhibit antioxidant activity, contributing to their overall therapeutic potential.
Case Studies
Propiedades
IUPAC Name |
N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O2S2/c1-18-5-11-22(12-6-18)32(29,30)26-19(2)24(23-4-3-17-31-23)28-15-13-27(14-16-28)21-9-7-20(25)8-10-21/h3-12,17,19,24,26H,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSFKTWUFAXQHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(C2=CC=CS2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














